
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms, a vinyl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol typically involves multiple steps, starting with the chlorination of a suitable phenol derivative. The vinyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. The methoxy group is usually introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atoms and vinyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloro-4-methoxyphenol: Similar structure but with an additional chlorine atom.
2,3,5-Trichloro-4-methoxyphenol: Lacks the vinyl group.
Uniqueness
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is unique due to the presence of both a vinyl group and a methoxy group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
127054-75-5 |
|---|---|
Formule moléculaire |
C9H7Cl3O2 |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2,3,5-trichloro-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H7Cl3O2/c1-3-4-5(10)7(12)8(13)9(14-2)6(4)11/h3,13H,1H2,2H3 |
Clé InChI |
JVTWRVNETUEULT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)C=C)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
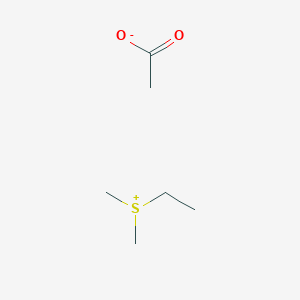
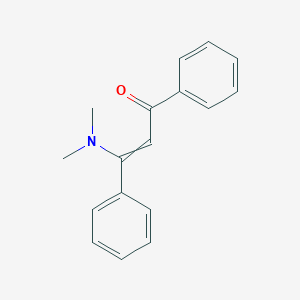

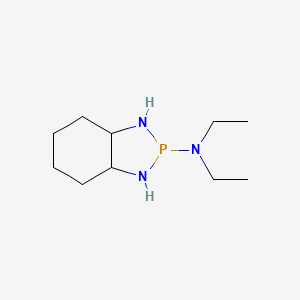
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
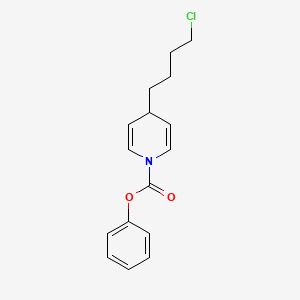


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
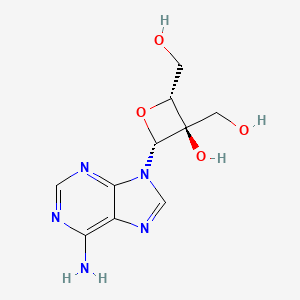
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
